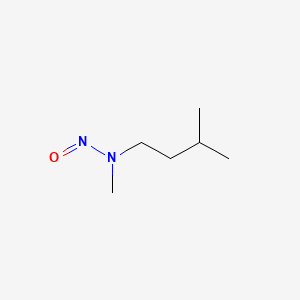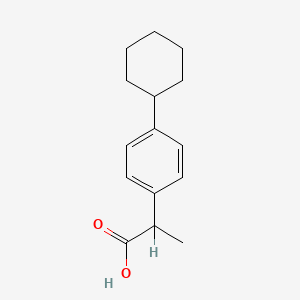
Hexaprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexaprofen is synthesized through a series of chemical reactions starting with the Friedel-Crafts reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile. This reaction yields ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate and 2-methylthio-2-(4-cyclohexylphenyl) acetonitrile. These intermediates are then converted into ethyl 2-methylthio-2-(4-cyclohexylphenyl) propionate and 2-methylthio-2-(4-cyclohexylphenyl) propionitrile by methylation with sodium hydride and methyl iodide. Finally, this compound is obtained by hydrolysis and desulfurization of these compounds .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Hexaprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hexaprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Explored for its potential therapeutic uses in treating inflammatory diseases, pain management, and other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Hexaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .
Comparison with Similar Compounds
Hexaprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it is unique due to its specific chemical structure, which imparts distinct pharmacological properties. For instance:
Ibuprofen: Similar anti-inflammatory effects but differs in chemical structure and pharmacokinetics.
Naproxen: Longer half-life compared to this compound, making it suitable for chronic conditions.
Ketoprofen: Similar mechanism of action but may have different side effect profiles.
Similar Compounds
- Ibuprofen
- Naproxen
- Ketoprofen
- Bufexamac
- Butibufen
Properties
CAS No. |
24645-20-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17) |
InChI Key |
YTUMWOBUZOYYJQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O |
Key on ui other cas no. |
24645-20-3 |
Synonyms |
2-(4'-cyclohexylphenyl)propionic acid BTS 13,622 BTS 13622 hexaprofen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



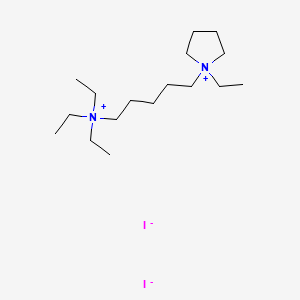
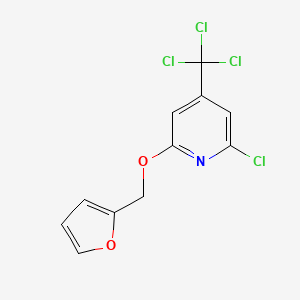
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)

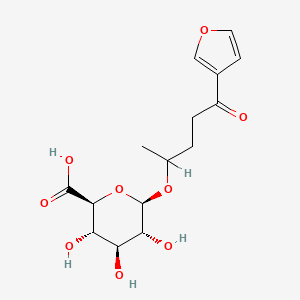


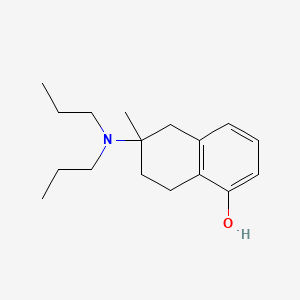
![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)
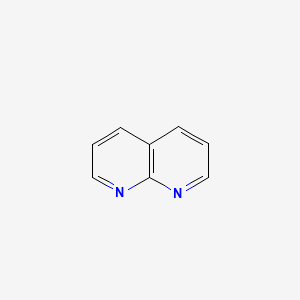
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
